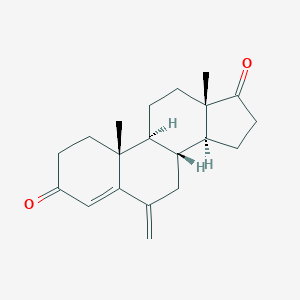

6-Methyleneandrost-4-ene-3,17-dione

Beschreibung

Historical Context of Steroidal Aromatase Inhibitor Development

The story of 6-Methyleneandrost-4-ene-3,17-dione is rooted in the broader history of targeting the enzyme aromatase. This enzyme is critical as it catalyzes the final step in estrogen biosynthesis—the conversion of androgens to estrogens. msu.ruoup.com In certain pathologies, particularly hormone-receptor-positive breast cancer in postmenopausal women, estrogen can promote tumor growth. Consequently, inhibiting aromatase became a key therapeutic strategy. tcichemicals.comtaylorandfrancis.com

Evolution of Aromatase Inhibitors: From First-Generation to Third-Generation Compounds

The development of aromatase inhibitors (AIs) has progressed through distinct generations, each marked by improvements in potency, specificity, and tolerability.

The first-generation of AIs emerged from early attempts to suppress estrogen production. A key example is Aminoglutethimide, a compound initially developed as an anticonvulsant. nih.gov It was later discovered to inhibit not only aromatase but also other cytochrome P450 enzymes involved in steroid synthesis, leading to a lack of specificity and notable side effects. nih.govnih.gov Another first-generation agent, Testolactone, was approved by the FDA in 1970 and was later found to be a non-competitive, irreversible AI, though it was eventually discontinued (B1498344) with the advent of more selective agents. nih.gov

The second-generation of AIs, developed to improve upon the first, included both non-steroidal and steroidal agents. nih.gov Formestane (4-hydroxyandrostenedione) was the first selective steroidal AI to be used in breast cancer treatment. oup.comnih.gov Non-steroidal second-generation inhibitors like Fadrozole were also developed, offering better selectivity than Aminoglutethimide, but still possessed some limitations. nih.govoncopedia.wiki While an improvement, these agents still left room for greater efficacy and specificity. oup.comnih.gov

The pursuit of more potent and highly selective agents led to the third-generation of AIs in the 1990s. researchgate.net This class includes the non-steroidal inhibitors Anastrozole and Letrozole, and the steroidal inhibitor Exemestane (B1683764). nih.govresearchgate.net These compounds demonstrated superior potency, inhibiting estrogen synthesis by 98% or more, and had a much better side-effect profile due to their high specificity for the aromatase enzyme. oup.com Exemestane, in particular, stands out as a potent, irreversible steroidal inhibitor. nih.gov

Table 1: Evolution of Aromatase Inhibitors

| Generation | Compound Name | Type | Key Characteristics |

|---|---|---|---|

| First-Generation | Aminoglutethimide | Non-Steroidal | Non-selective, inhibited multiple P450 enzymes. nih.govnih.gov |

| Testolactone | Steroidal | Irreversible inhibitor, discontinued due to newer agents. nih.gov | |

| Second-Generation | Formestane | Steroidal | First selective steroidal AI developed. oup.comnih.gov |

| Fadrozole | Non-Steroidal | More selective than first-generation, but some limitations remained. nih.govoncopedia.wiki | |

| Third-Generation | Anastrozole | Non-Steroidal | Highly potent and selective competitive inhibitor. nih.govresearchgate.net |

| Letrozole | Non-Steroidal | Highly potent and selective competitive inhibitor. nih.govresearchgate.net | |

| Exemestane | Steroidal | Potent, irreversible, mechanism-based inhibitor. nih.govresearchgate.net |

Conception and Early Research on Mechanism-Based Steroidal Inhibitors

A significant conceptual advance in AI development was the design of mechanism-based inhibitors, also known as "suicide inhibitors." benthamdirect.com Unlike competitive inhibitors that bind reversibly to the enzyme's active site, mechanism-based inhibitors are designed to be recognized as a substrate by the enzyme. mdpi.com The enzyme then initiates its catalytic process, converting the inhibitor into a highly reactive intermediate. This intermediate then binds irreversibly (covalently) to the enzyme, permanently deactivating it. mdpi.com

This approach was particularly suited for steroidal inhibitors, which could be designed as analogues of the natural androgen substrates. nih.govbenthamdirect.com Formestane was an early and successful example of a steroidal suicide inhibitor. taylorandfrancis.com The research into these types of inhibitors was driven by the hypothesis that they would offer greater specificity and a longer duration of action, as the biological effect would last until new enzyme is synthesized. The development of Exemestane was a direct result of this line of research, aiming for an orally active, irreversible AI. oup.com The early structure-activity relationship studies, even before the enzyme's crystal structure was solved, were crucial in designing these sophisticated molecules. nih.gov

Significance of this compound as a Research Intermediate

Within this rich historical and scientific context, this compound emerges not as an end-product for clinical use, but as a critical stepping stone in chemical synthesis and a valuable tool in biochemical research.

Central Role as a Synthetic Precursor for Exemestane (6-methyleneandrosta-1,4-diene-3,17-dione)

The primary significance of this compound is its role as the direct synthetic precursor to Exemestane. msu.ruresearchgate.netcookechem.com The chemical structures of the two compounds are very similar, differing only by a double bond in the A-ring of the steroid nucleus.

The synthesis of Exemestane involves the crucial step of 1,2-dehydrogenation of this compound. msu.rugoogle.com This chemical transformation introduces a double bond between carbons 1 and 2 of the steroid's A-ring, converting the androst-4-ene backbone into an androsta-1,4-diene structure. This dehydrogenation can be achieved through various chemical methods, such as using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or chloranil. google.comchemicalbook.com Additionally, eco-friendlier biocatalytic methods have been developed, utilizing microorganisms like Nocardioides simplex to perform the specific 1,2-dehydrogenation step. msu.rugoogle.com The availability and synthesis of this compound is therefore a fundamental requirement for the production of the clinically important drug, Exemestane. google.comchemicalbook.com

Table 2: Synthetic Transformation

| Precursor | Target Compound | Key Reaction |

|---|---|---|

| This compound | Exemestane (6-methyleneandrosta-1,4-diene-3,17-dione) | 1,2-Dehydrogenation |

Contribution to Understanding Steroid Hormone Biosynthesis and Metabolism

Beyond its role in synthesis, this compound contributes to the broader understanding of steroid biochemistry. As a close structural analogue of the natural aromatase substrate, androst-4-ene-3,17-dione, its study provides insights into the structural requirements for binding to the aromatase active site. researchgate.netacs.org

Research into the synthesis and biological evaluation of various substituted androst-4-ene derivatives, including 6-methylene and other 6-substituted analogues, has been instrumental in mapping the enzyme's binding pocket and refining structure-activity relationships for new inhibitors. acs.org For instance, studies on 6-alkyl-substituted androst-4-enes have helped to characterize the hydrophobic nature of the binding pocket. acs.org Furthermore, investigations into the metabolism of Exemestane and related compounds, including potential metabolites that might be formed from precursors like this compound, help to build a more complete picture of how these steroidal agents behave in biological systems. nih.govnih.gov This foundational knowledge is crucial for the design of future generations of more effective and selective therapeutic agents targeting steroidogenic enzymes. myskinrecipes.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

(8R,9S,10R,13S,14S)-10,13-dimethyl-6-methylidene-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h11,14-16H,1,4-10H2,2-3H3/t14-,15-,16-,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQRGETZTRARSMA-DAELLWKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)CCC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(=C)C4=CC(=O)CC[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90513775 | |

| Record name | 6-Methylideneandrost-4-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90513775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19457-55-7 | |

| Record name | 6-Methyleneandrost-4-ene-3,17-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19457-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylideneandrost-4-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90513775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methyleneandrost-4-en-3,17-dione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93RDL2KVK2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 6 Methyleneandrost 4 Ene 3,17 Dione

Chemical Synthesis Pathways

The chemical synthesis of 6-methyleneandrost-4-ene-3,17-dione is a well-documented process, often starting from a readily available steroid precursor and involving several key chemical reactions to introduce the crucial methylene (B1212753) group at the C6 position.

Androst-4-ene-3,17-dione as a Starting Material

The most common and direct precursor for the synthesis of this compound is androst-4-ene-3,17-dione (AD). google.comprepchem.comresearchgate.net This steroid serves as the foundational scaffold onto which the C6-methylene group is installed. The synthesis is a key step in the pathway to producing exemestane (B1683764), a potent aromatase inhibitor. researchgate.netmsu.ru The general approach involves the chemical modification of the A-ring of the steroid nucleus of androst-4-ene-3,17-dione. msu.ru

Multi-Component Condensation Reactions for Methylene Group Introduction

The introduction of the methylene group at the C6 position is typically achieved through a multi-component reaction, specifically a Mannich-type reaction. google.comresearchgate.net This process involves the condensation of the starting material, androst-4-ene-3,17-dione, with formaldehyde (B43269) and a secondary amine in a polar protonic solvent. google.com This three-component condensation results in the formation of a 6-aminomethyl derivative. google.comresearchgate.net One described method utilizes N-methylaniline in the presence of formaldehyde and p-toluenesulphonic acid. google.com Another approach uses formaldehyde diethyl acetal (B89532) and phosphoryl chloride. prepchem.com

Enolization and Deamination Processes in Stereoselective Synthesis

To facilitate the condensation at the C6 position, the synthesis often begins with the enolization of the Δ⁴-3-keto function of androst-4-ene-3,17-dione. google.com This step involves converting the ketone into an enol ether, such as 3-alkoxyandrost-3,5-dien-17-one, which activates the C6 position for the subsequent electrophilic substitution by the iminium ion generated from formaldehyde and the secondary amine. google.com

Following the Mannich condensation, the resulting N,N-disubstituted amino group is eliminated through a deamination process to generate the target 6-methylene group. google.com This elimination is typically carried out in an aprotic solvent. google.com The process can also involve the transformation of the intermediate epimers into this compound via deamination with a concentrated mineral acid. msu.ru

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Researchers have explored various reagents and solvents to optimize the yield. The selection of solvent, temperature, and reaction time are critical factors that can influence both the conversion of the starting material and the selectivity of the reaction. scielo.br For instance, one reported synthesis using formaldehyde diethyl acetal and phosphoryl chloride in chloroform (B151607) with a reaction time of 7 hours at reflux resulted in a 60% yield after purification by column chromatography. prepchem.com Another method, which involves the transformation of intermediate epimers and deamination, has been reported to achieve yields of 80-82% from androst-4-ene-3,17-dione. msu.ru Other procedures have reported yields of 73% and 75% under specific conditions. google.com The optimization aims to find a balance that maximizes the formation of the desired product while minimizing the creation of by-products. scielo.br

| Methodology | Yield | Reference |

|---|---|---|

| Formaldehyde diethyl acetal, phosphoryl chloride in chloroform | 60% | prepchem.com |

| Transformation of intermediate epimers and deamination | 80-82% | msu.ru |

| N-methylaniline, formaldehyde, p-toluenesulphonic acid | 75% | google.com |

| Reaction with diethylorthoformate and subsequent steps | 73% | google.com |

Biotransformation and Derivatization Approaches

Beyond chemical synthesis, biotransformation offers a powerful and selective method for modifying this compound, particularly for the synthesis of its more active derivative, exemestane.

Microbiological Transformation for 1,2-Dehydrogenation to Exemestane

The conversion of this compound to exemestane (6-methyleneandrosta-1,4-diene-3,17-dione) is achieved through a 1,2-dehydrogenation reaction. google.commsu.ru While this can be done chemically, microbiological transformation presents a highly selective and efficient alternative under mild conditions. google.com The biocatalyst often employed for this purpose is the bacterium Nocardioides simplex (strain VKM Ac-2033D). google.commsu.ru This microorganism possesses a 4-ene-3-oxosteroid:(acceptor)-1-ene-oxidoreductase enzyme that specifically introduces a double bond at the C1-C2 position of the steroid's A-ring. msu.ru This biotransformation is a key step in combined chemical and microbiological processes for producing exemestane, offering high output and selectivity. google.commsu.ru The process can be conducted in a medium that contains a significant percentage of a water-miscible aprotic solvent. google.com

A Comprehensive Analysis of this compound: Synthesis and Chemical Transformations

The steroid derivative this compound is a significant compound, primarily recognized as a key intermediate in the synthesis of exemestane, a potent aromatase inhibitor. This article delves into the specific synthetic methodologies and chemical transformations of this compound, focusing on microbial biotransformation, the synthesis of novel analogs, and the preparation of isotopically labeled versions for mechanistic studies.

1 Microbial Transformation

The biotransformation of this compound represents an eco-friendly and highly selective alternative to traditional chemical methods for steroid modification.

1 Utilization of Specific Microbial Strains (e.g., Nocardioides simplex)

The 1,2-dehydrogenation of this compound to produce 6-methyleneandrosta-1,4-diene-3,17-dione (exemestane) can be effectively carried out using microbial transformation. google.com A notable microorganism employed for this purpose is Nocardioides simplex VKM Ac-2033D, which possesses the enzyme 3-oxosteroid-1-dehydrogenase that catalyzes this specific reaction. google.comfortunejournals.com This microbiological approach offers high yield and selectivity under mild reaction conditions. google.com Research has also explored other strains like Arthrobacter simplex NCIM 2449 for this bioconversion. innovareacademics.in The process involves the selective introduction of a double bond at the C1-C2 position of the steroid's A ring. researchfloor.org

2 Impact of Solvent Systems and Media on Transformation Efficiency

The efficiency of microbial steroid transformations is significantly influenced by the solvent system and culture medium, especially since steroids are generally poorly soluble in water. slideshare.net To overcome this, water-organic solvent systems are often employed. nih.gov However, organic solvents can be toxic to the microbial cells. slideshare.net Therefore, careful selection of a biocompatible solvent system is crucial.

One approach involves using a water-miscible aprotic solvent at a concentration of up to 40%. google.com Another strategy is the use of an aqueous two-phase system, which is considered ideal for the biotransformation of steroids. slideshare.net The use of substrate carriers has been shown to enhance the bioconversion of this compound. innovareacademics.in In a study using Arthrobacter simplex NCIM 2449, various carriers were tested, with results indicating a significant increase in bioconversion efficiency. innovareacademics.in

Table 1: Effect of Substrate Carriers on the Bioconversion of this compound by Arthrobacter simplex NCIM 2449

| Substrate Carrier | Peak Molar Conversion (%) | Time (hours) |

|---|---|---|

| Ethanol | 67.25 | 72 |

| Soybean oil + Tween 80 | 50.37 | 48 |

| Acetone | 38.84 | 48 |

| Soybean oil | 38.36 | 48 |

| Lecithin | 32.73 | 48 |

| Methanol | 32.71 | 48 |

| Tween 80 | 10.37 | 48 |

Data sourced from a study on growing bacterium in triplicate flasks. innovareacademics.in

2 Synthesis of Novel Derivatives and Analogs with Modified Steroid Scaffolds

The synthesis of novel derivatives and analogs of this compound has been an active area of research to explore new therapeutic agents. For instance, a method for producing 6-methyleneandrost-1,4-diene-3,17-dione involves the 1,2-dehydrogenation of this compound. google.com

Further modifications have led to the synthesis of various derivatives. For example, 1α-methyl-6-methylenandrost-4-ene-3,17-dione has been synthesized and subsequently converted to its 2,6-dibromo-6-bromomethyl derivative. google.com Other synthesized analogs include 4-fluoro-6-methylenandrost-4-ene-3,17-dione and 16-fluoro-6-methylenandrost-4-ene-3,17-dione. google.com Recently, the synthesis and biological evaluation of 1α,2α-epoxy-6-methyleneandrost-4-ene-3,17-dione, a derivative of exemestane, have been reported. mdpi.com

Table 2: Examples of Synthesized Derivatives of this compound

| Derivative Name | Starting Material | Key Reagents/Conditions | Reference |

|---|---|---|---|

| 6-Methyleneandrosta-1,4-diene-3,17-dione | This compound | Nocardioides simplex VKM Ac-2033D | google.com |

| 1α-Methyl-6-methylenandrost-4-ene-3,17-dione | 1α-Methylandrost-4-ene-3,17-dione | Diethylorthoformate, p-toluenesulphonic acid, N-methylaniline, 40% formic aldehyde aqueous solution | google.com |

| 1α,2α-Epoxy-6-methyleneandrost-4-ene-3,17-dione | Exemestane | Not specified | mdpi.com |

3 Preparation of Isotopically Labeled this compound for Mechanistic Studies

The synthesis of this compound itself can be achieved from androst-4-ene-3,17-dione. prepchem.com A described method involves reacting androst-4-ene-3,17-dione with formaldehyde diethyl acetal and phosphoryl chloride in the presence of sodium acetate (B1210297) and anhydrous chloroform. prepchem.com By starting with an isotopically labeled androst-4-ene-3,17-dione, this method would theoretically yield the desired labeled 6-methylene derivative.

Biochemical Mechanisms of Action and Enzymatic Target Interactions

Mechanism of Aromatase (CYP19) Inhibition

The chemical compound 6-Methyleneandrost-4-ene-3,17-dione is recognized for its role as an inhibitor of aromatase, a key enzyme in estrogen biosynthesis. Its mechanism of action is characterized by its function as an irreversible, mechanism-based inactivator that covalently binds to the active site of the aromatase enzyme.

Characterization as an Irreversible, Mechanism-Based Aromatase Inactivator

This compound is classified as an irreversible, steroidal aromatase inactivator. google.com This means it acts as a "suicide inhibitor." The compound, designed to be structurally similar to the natural substrate, is processed by the aromatase enzyme. This interaction leads to the formation of a reactive intermediate that binds irreversibly to the enzyme's active site, causing its permanent inactivation. google.compnas.org This mechanism-based inhibition results in a time-dependent inactivation of the aromatase enzyme. caldic.com

It is important to note that while the related compound 6-methylenandrosta-1,4-diene-3,17-dione (B14056772) (Exemestane) is a well-documented irreversible aromatase inhibitor, this compound itself is not a time-dependent inactivator of aromatase. caldic.comnih.gov However, it serves as a synthetic precursor to Exemestane (B1683764). tcichemicals.comresearchgate.netnih.gov The introduction of a double bond at the 1,2-position is crucial for the irreversible inhibition characteristic of Exemestane. caldic.com

Covalent Binding to the Active Site of the Aromatase Enzyme

The process of inactivation involves the compound acting as a false substrate for the aromatase enzyme. google.com Upon enzymatic processing, a reactive intermediate is formed, which then binds covalently and irreversibly to the active site of the aromatase enzyme. google.com This covalent modification permanently blocks the active site, preventing the natural substrate, androstenedione, from binding and being converted into estrogens. google.comwikipedia.org This "suicide inhibition" leads to the eventual degradation of the enzyme.

Comparison of Inhibitory Potency with Substrate Androstenedione

Studies have shown that derivatives of this compound can be potent aromatase inhibitors. For instance, its 1,4-diene derivative, 6-methylenandrosta-1,4-diene-3,17-dione, is a very potent inhibitor, being approximately three times more potent than androsta-1,4-diene-3,17-dione (B159171) in vitro. google.com The inhibitory activity of this compound itself has been reported with a Ki value of 4.9 nM, indicating a strong binding affinity for the aromatase enzyme. nih.gov For comparison, the natural substrate androst-4-ene-3,17-dione has been reported to have an IC50 value of 0.22 µM in some studies. mdpi.com

Table 1: Inhibitory Potency of Selected Steroids against Aromatase

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| This compound | Ki | 4.9 nM | nih.gov |

| Androst-4-ene-3,17-dione | IC50 | 0.22 µM | mdpi.com |

| 6-methylenandrosta-1,4-diene-3,17-dione (Exemestane) | IC50 | 42 nM | caldic.com |

| Formestane | IC50 | 44 nM | caldic.com |

Substrate Analogue Properties

The inhibitory action of this compound is rooted in its structural similarity to the natural substrate of the aromatase enzyme.

Structural Resemblance to Androst-4-ene-3,17-dione, the Natural Aromatase Substrate

This compound is structurally related to the natural aromatase substrate, androst-4-ene-3,17-dione. google.comresearchgate.net This structural similarity allows it to be recognized by and bind to the active site of the aromatase enzyme. wikipedia.org The steroid nucleus of the compound mimics that of the natural substrate, facilitating its interaction with the enzyme. acs.org

Impact of the 6-Methylene Group on Aromatase Binding and Inactivation

The presence of the 6-methylene group is a key structural feature. This group influences the compound's interaction with the aromatase enzyme. While this compound itself is a competitive inhibitor, the addition of a double bond at the 1,4-position, creating Exemestane, is what confers the property of irreversible inactivation. caldic.comnih.gov The 6-methylene group, in conjunction with other structural modifications, plays a role in the high-affinity binding to the enzyme's active site. nih.gov Molecular modeling studies suggest that the active site of aromatase has a hydrophobic binding pocket, and the nature of the substituent at the C-6 position is critical for the binding affinity of the inhibitor. nih.govnih.gov

Interaction with Steroid Hormone Receptors

The interactions of this compound extend to both estrogen and androgen receptors, where it and its metabolites can exert modulatory effects.

Modulatory Effects on Estrogen Receptor (ER) Expression and Activation

While primarily recognized for its anti-estrogenic effects through aromatase inhibition, some studies indicate that this compound can exhibit weak estrogen-like activity. nih.gov In certain breast cancer cell lines, it has been observed to induce the transcription of known estrogen-responsive genes. nih.gov This suggests a complex interaction with the estrogen receptor alpha (ERα), where under specific conditions, it may act as a weak agonist. nih.gov However, it is important to note that other research has found no significant binding affinity for the estrogen receptor. nih.gov The primary metabolite, 17-hydroxyexemestane, has been shown to bind to ERα very weakly. researchgate.net

The table below summarizes the observed effects of this compound on estrogen receptor-mediated gene expression.

| Cell Line | Gene | Effect | Reference |

| T47D | Progesterone Receptor (PGR) | Weak induction | nih.gov |

| T47D | Trefoil Factor 1 (pS2/TFF1) | Weak induction | nih.gov |

| T47D | Amphiregulin (AREG) | Induction | nih.gov |

Evaluation of Androgen Receptor (AR) Agonist Activity

This compound and its metabolites demonstrate notable interactions with the androgen receptor (AR). The parent compound itself has a slight binding affinity for the AR. fda.govnih.gov However, its primary metabolite, 17β-hydroxyexemestane (HEXE), binds strongly to the AR. researchgate.netnih.gov This binding affinity is comparable to that of the potent androgen dihydrotestosterone (B1667394) (DHT). nih.gov

Both this compound and its 17-hydroxylated metabolite can activate the androgen receptor, leading to the transcription of androgen-responsive genes. nih.gov This androgenic activity is considered a significant aspect of its biological effects. researchgate.net Studies have shown that these compounds can induce AR-dependent transcriptional activity and increase AR protein levels in cancer cells. researchgate.netnih.gov This AR activation has been linked to anti-proliferative effects in estrogen receptor-positive breast cancer cells. nih.gov Interestingly, the androgenic effects of its metabolite, 17-hydroxyexemestane, are observed at lower concentrations than its weak estrogenic effects. researchgate.net Recent research suggests a synergistic effect between this compound and its metabolite HEXE in activating the AR, which contributes to their therapeutic efficacy. aacrjournals.org However, in some contexts of acquired resistance, AR activation by this compound has been implicated in promoting cell survival. nih.gov

The following table details the binding affinities and agonist activities of this compound and its metabolite for the androgen receptor.

| Compound | Binding Affinity (Relative to DHT) | AR Agonist Activity | Reference |

| This compound | 0.28% | Yes | fda.gov |

| 17β-hydroxyexemestane | High | Yes | researchgate.netnih.gov |

Preclinical Research Applications and Biological Evaluation

In Vitro Assays for Aromatase Activity and Cell-Based Studies

Inhibition of Aromatase in Human Placental Microsomal Preparations

In vitro studies utilizing human placental microsomes, a standard model for assessing aromatase inhibition, have demonstrated that 6-methyleneandrost-4-ene-3,17-dione is a potent inhibitor of aromatase. google.comacs.org Research has shown that this compound causes a time-dependent inactivation of human placental aromatase. nih.gov One study reported a half-life (t1/2) of 13.9 minutes and a Ki of 26 nM, indicating a high affinity for the enzyme. nih.govresearchgate.net This irreversible inhibition suggests that this compound acts as a mechanism-based inhibitor, where the enzyme converts the inhibitor into a reactive species that covalently binds to and inactivates the enzyme. rsc.org

The inhibitory potency of this compound has been compared to other known aromatase inhibitors. For instance, it has been shown to be approximately three times more potent than its parent compound, androsta-1,4-diene-3,17-dione (B159171), in vitro. google.com

Effects on Estrogen Synthesis in Overexpressing Cell Lines (e.g., MCF-7aro cells)

To further investigate its biological effects, this compound and its derivatives have been studied in cell lines that overexpress aromatase, such as the MCF-7aro breast cancer cell line. nih.govdtu.dkuc.pt These cells are estrogen receptor-positive (ER+) and their growth is dependent on the conversion of androgens to estrogens by aromatase. dtu.dkmdpi.com

Studies have shown that these compounds effectively inhibit the proliferation of testosterone-treated MCF-7aro cells in a concentration-dependent manner. chemicalbook.com A derivative of this compound, 1α,2α-epoxy-6-methylenandrost-4-ene-3,17-dione, was found to reduce cell viability and impair DNA synthesis in MCF-7aro cells. dtu.dk The primary active metabolite of exemestane (B1683764), 17β-hydroxy exemestane, also demonstrated inhibitory effects on the proliferation of MCF-7aro cells. chemicalbook.com

Modulation of Cell Proliferation and Apoptosis in Hormone-Responsive Cancer Cells

The antiproliferative effects of this compound and its derivatives extend to various hormone-responsive cancer cells. In ER+ breast cancer cells, these compounds have been shown to reduce cell viability. dtu.dkuc.pt For example, a derivative of exemestane, 1α,2α-epoxy-6-methylenandrost-4-ene-3,17-dione, was found to decrease cell viability and induce apoptosis in MCF-7aro cells. dtu.dk This induction of apoptosis suggests that the compound can trigger programmed cell death in cancer cells.

Furthermore, the growth-inhibitory properties of this derivative were counteracted by the presence of antagonists for the estrogen receptor α (ERα), estrogen receptor β (ERβ), and the androgen receptor (AR), indicating that its mechanism of action is dependent on these receptors. dtu.dk The compound was also observed to decrease the expression and activation of ERα while increasing the expression of AR, which had a pro-death effect. dtu.dk

Re-sensitization of Aromatase Inhibitor-Resistant Cell Lines

A significant challenge in the treatment of hormone-dependent breast cancer is the development of resistance to aromatase inhibitors. dtu.dk Preclinical research has explored the potential of this compound derivatives to overcome this resistance.

One study investigated the effects of 1α,2α-epoxy-6-methylenandrost-4-ene-3,17-dione on an aromatase inhibitor-resistant breast cancer cell line, LTEDaro. dtu.dkuc.pt The results showed that this compound decreased the viability and induced apoptosis in these resistant cells. dtu.dk This suggests that this derivative may have a therapeutic advantage over existing aromatase inhibitors by being effective against tumors that have developed resistance. dtu.dk

Animal Model Investigations

Studies on Hormone Regulation and Metabolism in Rodent Models

The in vivo efficacy of this compound has been evaluated in rodent models. In pregnant mare serum gonadotropin (PMSG)-treated rats, the compound effectively reduced ovarian aromatase activity when administered subcutaneously and orally. nih.gov The ED50 values, the dose required to produce a 50% reduction in enzyme activity, were 1.8 mg/kg for subcutaneous administration and 3.7 mg/kg for oral administration, demonstrating its in vivo potency. nih.gov

Studies in ovariectomized rats have examined the effects of its active metabolite, 17β-hydroxy exemestane. chemicalbook.com This metabolite was found to prevent decreases in bone mineral density in the lumbar vertebrae and femur, as well as inhibit increases in serum cholesterol and LDL levels. chemicalbook.com These findings suggest potential beneficial effects on bone health and lipid profiles. d-nb.info Furthermore, research in female rats with breast cancer induced by N-nitroso-N-methylurea (NMU) and estrogen sulfotransferase (EST) has explored the chemo-protective possibilities of 6-methyleneandrosta-1,4-diene-3,17-dione in combination with other agents. researchgate.net

Interactive Data Table: In Vitro Aromatase Inhibition

| Compound | Assay System | Parameter | Value | Reference |

| This compound | Human Placental Microsomes | t1/2 | 13.9 min | nih.gov |

| This compound | Human Placental Microsomes | Ki | 26 nM | nih.govresearchgate.net |

| 17β-hydroxy Exemestane | Human Placental Microsomes | IC50 | 69 nM | chemicalbook.com |

| Androst-4-ene-3,17-dione | MCF-7 cells | IC50 | 0.22 µM | mdpi.com |

Interactive Data Table: In Vivo Aromatase Inhibition in PMSG-Treated Rats

| Compound | Administration Route | Parameter | Value | Reference |

| This compound | Subcutaneous | ED50 | 1.8 mg/kg | nih.gov |

| This compound | Oral | ED50 | 3.7 mg/kg | nih.gov |

Evaluation of Chemo-protective Potential in Carcinogen-Induced Breast Cancer Models

Studies in animal models have explored the chemoprotective effects of this compound, particularly in the context of carcinogen-induced breast cancer. Research has investigated its potential to mitigate the effects of chemical carcinogens known to induce mammary tumors.

One study evaluated the chemo-protective possibilities of DL-limonene alone and in combination with a related compound, 6-methyleneandrosta-1,4-diene-3,17-dione, in female rats induced with N-nitroso-N-methylurea (NMU) and estrogen sulfotransferase (EST) to cause breast cancer. researchgate.net The findings suggested that a combination of DL-limonene and the 6-methylene steroid derivative could potentially lower the risk of toxicity associated with higher doses of chemotherapeutic agents in long-term treatment. researchgate.net This combination might also enhance the utility of aromatase inhibitors in premenopausal women at a modest dose. researchgate.net The study noted that NMU is a known carcinogen that can induce breast cancer in female Sprague Dawley rats. researchgate.net

Analysis of Biochemical Markers of Steroidogenesis in Animal Tissues

The investigation of this compound and its derivatives extends to their impact on the biochemical markers of steroidogenesis in animal tissues. Aromatase, a key enzyme in estrogen biosynthesis, is a primary target. Aromatase, a cytochrome P450 enzyme, facilitates the final step of estrogen production by converting androgens to estrogens. mdpi.com This process involves three successive oxidation reactions of the androgen A-ring. mdpi.com

The compound 1α,2α-epoxy-6-methyleneandrost-4-ene-3,17-dione, a derivative of exemestane, has been studied for its effects on estrogen-receptor-positive (ER+) breast cancer cells that overexpress aromatase. mdpi.com The rationale for this line of research is that by inhibiting aromatase, the local production of estrogen within breast tissue can be reduced, thereby mitigating the growth-stimulatory effects of estrogens on hormone-dependent cancer cells. oup.com

Metabolic Fate and Biotransformation Studies in Biological Systems

Metabolic Fate and Biotransformation Studies in Biological Systems

Identification and Characterization of Metabolites (e.g., hydroxylated, epoxidized, dehydrogenated)

The metabolism of this compound and structurally similar compounds involves various biotransformation reactions, leading to the formation of several metabolites. These transformations primarily include hydroxylation, epoxidation, and dehydrogenation.

Studies on the related compound androst-4-ene-3,6,17-trione (B20797) have identified several metabolites in urine, including the parent compound itself, androst-4-ene-6alpha,17beta-diol-3-one, and androst-4-ene-6alpha-ol-3,17-dione. nih.gov Microbial transformation studies have also been instrumental in identifying potential metabolites. For instance, the fungus Rhizopus arrhizus was found to metabolize A4,6-diene-3,17-dione into a 6,7β-epoxide and a 17β-hydroxy-16-ketone derivative. cdnsciencepub.com Furthermore, the biotransformation of androst-4-ene-3,17-dione by the fungus Curvularia lunata yielded several oxidative and reductive metabolites, including androsta-1,4-diene-3,17-dione, 17beta-hydroxyandrosta-1,4-dien-3-one, and various hydroxylated forms. nih.govresearchgate.net

Biotransformation studies using various filamentous fungi have shown that this compound can be converted to metabolites such as 6α-spiroxirandrost-4-ene-3,17-dione and 6β,17β-dihydroxyandrost-4-en-3-one. researchgate.net Another significant biotransformation pathway is the 1,2-dehydrogenation of this compound to produce 6-methyleneandrosta-1,4-diene-3,17-dione (exemestane), which can be achieved through microbiological transformation using Nocardioides simplex. google.com

Table 1: Identified Metabolites of this compound and Related Compounds

| Parent Compound | Metabolite | Type of Transformation |

| Androst-4-ene-3,6,17-trione | Androst-4-ene-6alpha,17beta-diol-3-one | Reduction |

| Androst-4-ene-3,6,17-trione | Androst-4-ene-6alpha-ol-3,17-dione | Reduction, Hydroxylation |

| A4,6-diene-3,17-dione | 6,7β-epoxide | Epoxidation |

| A4,6-diene-3,17-dione | 17β-hydroxy-16-ketone | Hydroxylation, Oxidation |

| Androst-4-ene-3,17-dione | Androsta-1,4-diene-3,17-dione | Dehydrogenation |

| Androst-4-ene-3,17-dione | 17beta-hydroxyandrosta-1,4-dien-3-one | Dehydrogenation, Reduction |

| Androst-4-ene-3,17-dione | 11alpha-hydroxyandrost-4-ene-3,17-dione | Hydroxylation |

| This compound | 6α-spiroxirandrost-4-ene-3,17-dione | Epoxidation |

| This compound | 6β,17β-dihydroxyandrost-4-en-3-one | Hydroxylation, Reduction |

| This compound | 6-Methyleneandrosta-1,4-diene-3,17-dione | Dehydrogenation |

Enzymatic Pathways Involved in this compound Biotransformation

The biotransformation of this compound is mediated by various enzymatic pathways. Aromatase, a member of the cytochrome P450 superfamily, is a key enzyme involved in the metabolism of steroidal compounds. mdpi.com The structural similarity of this compound to the natural substrates of aromatase allows it to interact with the enzyme's active site. oup.com

Microbial biotransformation studies have highlighted the role of various fungal enzymes in metabolizing this compound and its analogs. These transformations often involve oxidations, reductions, and dehydrogenations. researchgate.net For example, the dehydrogenation at the 1,2-position to form exemestane can be carried out by microbial cells, indicating the involvement of specific dehydrogenases. google.com The hydroxylation reactions observed in various metabolites point to the action of hydroxylase enzymes, which are common in microbial steroid metabolism. cdnsciencepub.comnih.govresearchgate.net

Advanced Analytical Methodologies for Research on 6 Methyleneandrost 4 Ene 3,17 Dione

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are fundamental to the separation and purification of 6-methyleneandrost-4-ene-3,17-dione from reaction mixtures and for its quantitative analysis. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and quantifying it in various samples. Commercial suppliers of this compound routinely use HPLC to certify its purity, often reporting levels greater than 98.0%. tcichemicals.comavantorsciences.comcookechem.com For the analysis of the closely related compound, exemestane (B1683764), and its impurities, a C18 column, such as the Gemini C18 (150mm × 4.6mm × 3μm), with gradient elution has been successfully employed. researchgate.netresearchgate.net This type of reversed-phase chromatography is well-suited for separating non-polar to moderately polar compounds like steroids.

A typical HPLC method for the purity assessment of this compound would involve a system equipped with a UV detector, as the α,β-unsaturated ketone chromophore in the A-ring of the steroid allows for detection at a specific wavelength, such as 247 mμ. google.com The mobile phase would likely consist of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, with the gradient adjusted to achieve optimal separation of the main compound from any impurities.

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Example Specification |

| Column | Reversed-phase C18, 150 x 4.6 mm, 3 µm |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Detector | UV at 247 nm |

| Purity Specification | >98.0% area |

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis in Research Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the qualitative and quantitative analysis of this compound, particularly in complex biological matrices like urine. nih.gov Due to the non-volatile nature of steroids, derivatization is a critical step prior to GC-MS analysis to increase their volatility and thermal stability. A common derivatization method involves trimethylsilylation, for instance, using reagents like N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA). dshs-koeln.de

However, the analysis of compounds with a 1,4-diene-3-one structure, such as the related exemestane, can be complicated by the formation of artifacts during derivatization, especially with aggressive reagents like trimethyliodosilane (TMIS). dshs-koeln.de These reactions can lead to the formation of byproducts, such as 6-methylene-estrone, which can interfere with the accurate quantification of the target analyte. dshs-koeln.de Therefore, careful optimization of the derivatization and injection port conditions is essential. In doping control analysis, GC-MS methods operating in selected ion monitoring (SIM) mode have been developed for the sensitive detection of related compounds, with limits of detection (LOD) in the range of 5 to 10 ng/mL. nih.gov

Spectrometric Techniques for Structural Confirmation and Quantification

Spectrometric methods are vital for the unambiguous structural elucidation of this compound and for the identification and quantification of its metabolites and impurities.

High-Resolution Mass Spectrometry (e.g., LC-ESI-QTOF) for Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography and electrospray ionization (LC-ESI), such as a Quadrupole Time-of-Flight (QTOF) mass spectrometer, is a key technology for metabolite profiling studies. researchgate.netnih.gov This technique provides highly accurate mass measurements, enabling the determination of the elemental composition of metabolites.

In studies of the related compound exemestane, LC-MS/MS has been instrumental in identifying various phase I metabolites. nih.gov For instance, a targeted ultra-performance liquid chromatography (UPLC)/multiple reaction monitoring (MRM) method was developed to monitor specific mass transitions for exemestane and its metabolites. nih.gov Furthermore, non-targeted screening using UPLC/MS can detect a broader range of metabolites. nih.gov Gas chromatography coupled to high-resolution mass spectrometry (GC-HRMS) has also been used to ascertain the molecular formulae of exemestane metabolites. researchgate.netresearchgate.net These approaches are directly applicable to the study of this compound metabolism.

Table 2: Potential Metabolites of this compound based on Exemestane Metabolism

| Metabolite Type | Potential Transformation |

| Reduced Metabolite | Reduction of the 17-keto group |

| Oxidized Metabolite | Oxidation of the 6-methylene group |

| A-Ring Reduced Metabolite | Reduction of the A-ring double bond |

Applications in Impurity Profiling and Related Substance Determination

Impurity profiling is a critical aspect of pharmaceutical development and is essential for ensuring the quality and safety of active pharmaceutical ingredients. The hyphenated technique of LC-MS/MS is particularly powerful for the identification and characterization of process-related impurities and degradation products of this compound. researchgate.netresearchgate.net

Forced degradation studies, as prescribed by the International Conference on Harmonisation (ICH) guidelines, are performed on the related compound exemestane to identify potential degradants under various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic). researchgate.net These studies have led to the characterization of numerous degradation products using LC-MS/MS. researchgate.net The separation of these impurities is typically achieved on a C18 column with gradient elution, demonstrating the stability-indicating power of the method. researchgate.netresearchgate.net Such methodologies are crucial for the quality control of this compound.

In Vitro Enzyme Activity Assays and Reporter Gene Assays for Functional Analysis

In vitro assays are fundamental for characterizing the biological activity of this compound, particularly its potential as an aromatase inhibitor and its androgenic properties.

Enzyme activity assays are employed to determine the inhibitory effect of the compound on aromatase, the enzyme responsible for converting androgens to estrogens. A widely used method involves incubating the compound with human placental microsomes, which are a rich source of aromatase, in the presence of a radiolabeled substrate like [1β-³H]-androstenedione. researchgate.netnih.gov The aromatase activity is measured by the amount of ³H₂O released during the conversion of the substrate to estrone. google.com The potency of the inhibitor is typically expressed as its half-maximal inhibitory concentration (IC₅₀) or its inhibitory constant (Ki). For the related compound exemestane, a time-dependent inactivation of aromatase with a Ki of 26 nM has been reported. nih.gov

Table 3: Typical Components of an In Vitro Aromatase Inhibition Assay

| Component | Purpose | Example |

| Enzyme Source | Provides aromatase enzyme | Human placental microsomes |

| Substrate | Converted by aromatase to product | [1β-³H]-Androstenedione |

| Cofactor | Required for enzyme activity | NADPH |

| Inhibitor | Compound being tested | This compound |

| Buffer System | Maintains optimal pH and conditions | Potassium phosphate (B84403) buffer (pH 7.4) |

Reporter gene assays are valuable tools for assessing the potential androgenic or anti-androgenic activity of compounds like this compound. These assays utilize cells that have been engineered to contain a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter. If the test compound binds to and activates the androgen receptor, it will drive the expression of the reporter gene, leading to a measurable signal. For instance, a slight binding affinity for the androgen receptor was observed for exemestane. nih.gov The androgenic activity of other steroids has been evaluated using both mammalian and yeast-based in vitro androgen bioassays.

Future Directions and Emerging Research Avenues

Exploration of 6-Methyleneandrost-4-ene-3,17-dione Derivatives in Multi-Target Therapeutic Strategies

The conventional single-target approach in drug discovery is increasingly giving way to multi-target strategies, which can offer improved efficacy and a reduced likelihood of drug resistance. Derivatives of this compound are emerging as promising candidates for this paradigm. Research is focused on designing single molecules that can interact with multiple biological targets implicated in a disease pathway.

A notable example is the investigation into derivatives that exhibit activity beyond aromatase inhibition. For instance, research on 1α,2α-epoxy-6-methyleneandrost-4-ene-3,17-dione, a derivative of exemestane (B1683764), has explored its multidirectional mechanism of action. mdpi.com Studies have shown that such compounds can possess both estrogen receptor (ER) antagonist and androgen receptor (AR) agonist activities, in addition to their primary function as aromatase inhibitors. mdpi.com This dual action is particularly relevant for hormone-dependent cancers where modulating multiple signaling pathways could lead to more comprehensive therapeutic outcomes. The development of new derivatives through biocatalysis has also yielded compounds with significant inhibitory potential against the aromatase enzyme, with some showing activity comparable to the parent drug. mdpi.com

Table 1: Investigated Activities of Selected Steroid Derivatives

| Compound/Derivative | Primary Target | Additional Investigated Activities | Reference |

|---|---|---|---|

| Exemestane | Aromatase | - | mdpi.comresearchgate.net |

| 1α,2α-epoxy-6-methyleneandrost-4-ene-3,17-dione | Aromatase | ER Antagonism, AR Agonism | mdpi.com |

Integration of Advanced Computational Design for Rational Drug Discovery

Rational drug discovery, powered by advanced computational methods, is accelerating the development of novel therapeutics. For steroidal compounds like this compound, molecular modeling provides critical insights into structure-activity relationships (SAR). These computational tools allow researchers to predict how modifications to the steroid scaffold will affect its binding affinity and selectivity for a target enzyme, such as aromatase.

For example, molecular modeling using methods like the semi-empirical quantum mechanical PM3 method has been employed to analyze the interaction between 6-substituted androst-4-ene analogs and the aromatase active site. acs.org These studies help elucidate how specific substitutions, such as the 6-methylene group, contribute to a stable enzyme-inhibitor complex within the hydrophobic binding pocket. acs.org By simulating these interactions, scientists can prioritize the synthesis of compounds with the highest predicted potency and most favorable pharmacological profiles, thereby streamlining the discovery process and reducing reliance on traditional trial-and-error synthesis.

Investigation of Novel Biotransformation Pathways for Diverse Metabolite Generation

Biotransformation, using microbial or plant cell cultures, has emerged as a powerful tool for generating novel steroid derivatives that may be difficult to produce through conventional chemical synthesis. researchgate.net This process leverages the enzymatic machinery of microorganisms to perform specific chemical reactions, such as hydroxylation, oxidation, and reduction, on a substrate molecule. researchgate.net

Research has demonstrated that this compound and its closely related structures are excellent substrates for biotransformation. For instance, the anti-cancer drug exemestane (6-methyleneandrosta-1,4-diene-3,17-dione) has been transformed using various fungal cultures to produce a wide array of metabolites. oaepublish.comresearchgate.net The fungus Cunninghamella blakesleeana has been shown to catalyze the transformation of exemestane into six different metabolites, one of which is this compound itself. oaepublish.comresearchgate.net Other fungi, such as Macrophomina phaseolina and Fusarium lini, produce different hydroxylated and dihydroxylated derivatives. oaepublish.comresearchgate.net These generated metabolites are not merely chemical curiosities; some have shown biological activity, including moderate cytotoxicity against cancer cell lines, opening avenues for new therapeutic leads. oaepublish.com

Table 2: Examples of Metabolites from Fungal Biotransformation of Exemestane

| Fungus | Resulting Metabolite(s) | Reference |

|---|---|---|

| Cunninghamella blakesleeana | This compound, 6α-spiroxirandrost-4-ene-3,17-dione, 17β-hydroxy-6-methyleneandrosta-4-ene-3-one, and others. | oaepublish.comresearchgate.net |

| Macrophomina phaseolina | 11α-hydroxy-6-methylene-androsta-1,4-diene-3,17-dione, 16β,17β-dihydroxy-6-methylene-androsta-1,4-diene-3-one, and others. | oaepublish.comresearchgate.net |

| Curvularia lunata | 17β-hydroxy-6α-hydroxymethylandrosta-1,4-dien-3-one, 6α-hydroxymethylandrosta-1,4-diene-3,17-dione. | oaepublish.com |

Furthermore, microbiological transformation is a patented method for the production of exemestane from this compound using Nocardioides simplex, highlighting the industrial applicability of these pathways. google.com

Role in Understanding and Modulating Complex Steroid Signaling Networks

Steroid signaling is a complex network of interconnected pathways crucial for maintaining physiological homeostasis. The study of compounds like this compound and its derivatives provides valuable tools for dissecting and modulating these networks. Its primary role as a precursor to an aromatase inhibitor places it at a critical regulatory node: the conversion of androgens to estrogens. researchgate.net

Aromatase inhibitors are fundamental in the treatment of estrogen-receptor-positive breast cancers. mdpi.com By providing a substrate for the synthesis of these inhibitors, this compound plays an indirect but vital role in modulating the steroid signaling cascade that drives these cancers. Research into derivatives that exhibit polypharmacology—such as combined aromatase inhibition and ER/AR modulation—further enhances the ability to influence these networks from multiple points. mdpi.com Studying how these molecules interact with different receptors and enzymes helps to map the intricate cross-talk between androgenic and estrogenic signaling pathways and can uncover novel points for therapeutic intervention in a range of endocrine-related disorders.

Q & A

Q. What strategies mitigate batch-to-batch variability in synthetic yields of this compound?

- Methodological Answer : Implement Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading). Use process analytical technology (PAT) like in situ FTIR for real-time monitoring. Machine learning algorithms (e.g., random forest) predict optimal conditions from historical data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.